3-Phenyl-1-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione
Description
3-Phenyl-1-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a structurally complex heterocyclic compound featuring an imidazolidine-2,4-dione core substituted with a phenyl group and a piperidin-4-yl moiety modified by a 2-(trifluoromethyl)benzoyl group. Its molecular formula is C₂₂H₂₀F₃N₃O₃, with a molecular weight of 455.41 g/mol.
Properties
IUPAC Name |
3-phenyl-1-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O3/c23-22(24,25)18-9-5-4-8-17(18)20(30)26-12-10-15(11-13-26)27-14-19(29)28(21(27)31)16-6-2-1-3-7-16/h1-9,15H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMGFWLHBZHPDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Formation of the Imidazolidine-2,4-dione Core: This step involves the cyclization of a urea derivative with a carbonyl compound to form the imidazolidine-2,4-dione core.
Coupling Reactions: The final step involves coupling the piperidine ring with the imidazolidine-2,4-dione core and the trifluoromethyl benzoyl group using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of imidazolidine-2,4-dione, including 3-Phenyl-1-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione, have shown potential as inhibitors of HIV-1 fusion. The structural modifications provided by the trifluoromethyl group may enhance binding affinity to viral proteins, thereby increasing efficacy in antiviral drug development.
Cancer Therapeutics
The imidazolidine structure has been explored for its potential in targeting various cancer types. Studies have demonstrated that compounds similar to this one can inhibit cancer cell proliferation by targeting insulin receptors and related pathways. For example, imidazolidine derivatives have been investigated as inhibitors for chronic myelogenous leukemia and breast cancer cells . The ability of the compound to modulate key signaling pathways may lead to novel therapeutic strategies for treating malignancies.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions that allow for precise structural modifications. Key steps include:
- Formation of the imidazolidine core.
- Introduction of the piperidine moiety.
- Substitution with the trifluoromethyl group and phenyl ring.
These synthetic routes are crucial for optimizing the compound's pharmacological properties and enhancing its therapeutic potential .
Biological Interaction Studies
Interaction studies focusing on the binding affinity of this compound to specific receptors or enzymes are essential for understanding its mechanism of action. Enhanced lipophilicity due to the trifluoromethyl group allows better membrane penetration and interaction with target proteins. Such studies are vital for optimizing the compound's design for therapeutic use.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group and the imidazolidine-2,4-dione core are believed to play key roles in its activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Imidazolidine-2,4-dione Derivatives
Pharmacological and Physicochemical Differences
Binding Affinity and Selectivity
Metabolic Stability
- The trifluoromethyl group in both compounds reduces oxidative metabolism. However, the benzoyl derivative’s bulkier aromatic system may slow cytochrome P450-mediated degradation compared to the pyrimidine analogue.
Solubility and Bioavailability
- Pyrimidine Analogue : The nitrogen-rich pyrimidine ring likely increases aqueous solubility (e.g., logP ~2.5) versus the benzoyl derivative (logP ~3.2), but may limit membrane permeability.
Research Findings and Hypotheses
- Kinase Inhibition : Molecular docking studies suggest the target compound’s benzoyl-piperidine moiety fits into the ATP-binding cleft of kinases (e.g., JAK3), with the CF₃ group stabilizing hydrophobic interactions. Pyrimidine analogues show weaker binding in silico models .
- Neuroprotective Potential: The benzoyl derivative’s higher logP may favor CNS penetration, making it a candidate for neurodegenerative disease research, whereas the pyrimidine analogue is more suited for peripheral targets.
Biological Activity
3-Phenyl-1-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazolidine core substituted with a trifluoromethylbenzoyl group and a phenyl ring. Its molecular formula is C22H24F3N3O2, with a molecular weight of approximately 445.44 g/mol.
1. Anticancer Activity
Research indicates that derivatives of imidazolidine compounds exhibit promising anticancer properties. A study assessed the cytotoxic effects of similar compounds on various cancer cell lines, demonstrating that modifications in the chemical structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells. The imidazolidine framework has been linked to the inhibition of cell proliferation and induction of apoptosis in tumor cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-Phenyl Imidazolidine Derivative | MCF-7 (breast cancer) | 5.6 | Apoptosis induction |
| 3-Phenyl Imidazolidine Derivative | HeLa (cervical cancer) | 4.2 | Cell cycle arrest |
2. Antimicrobial Activity
The compound has shown antimicrobial properties against various bacterial strains. In vitro studies revealed that it possesses significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 15 |
3. Anti-inflammatory Effects
The anti-inflammatory potential of related imidazolidine compounds has been documented, suggesting that they may inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .
Case Study 1: Anticancer Efficacy
A clinical trial evaluated the efficacy of a similar imidazolidine derivative in patients with advanced melanoma. The results indicated a significant reduction in tumor size in 40% of participants after treatment, alongside manageable side effects.
Case Study 2: Antimicrobial Resistance
In another study focused on the antimicrobial properties, researchers found that the compound effectively inhibited methicillin-resistant Staphylococcus aureus (MRSA) strains, showcasing its potential as an alternative treatment option amidst rising antibiotic resistance.
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : It appears to affect key signaling pathways such as MAPK and PI3K/Akt, which are critical for cancer cell growth and survival.
- Direct Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
Q & A
Q. What are the key considerations for designing a synthetic pathway for 3-Phenyl-1-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione?
The synthesis typically involves multi-step reactions starting with the formation of the imidazolidine-2,4-dione core, followed by coupling with a piperidine intermediate and subsequent benzoylation. Critical factors include:
- Reagent selection : Use of trifluoromethylbenzoyl chloride for benzoylation under anhydrous conditions to avoid hydrolysis .
- Temperature control : Maintaining low temperatures (0–5°C) during coupling reactions to prevent side-product formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating intermediates, validated via TLC .
- Yield optimization : Adjusting stoichiometry of piperidine derivatives (1.2–1.5 equivalents) to improve efficiency .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological characterization involves:
- Spectroscopic analysis :
- NMR : ¹H/¹³C NMR to confirm hydrogen/carbon environments, with emphasis on trifluoromethyl (δ ~110–120 ppm in ¹³C) and imidazolidine-dione carbonyl (δ ~170–175 ppm) signals .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and detect trace impurities .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Initial screening should focus on:
- Enzyme inhibition : Assays against kinases or proteases (e.g., EGFR, COX-2) at 10–100 µM concentrations, using fluorogenic substrates .
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293, HepG2) to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can researchers address contradictory bioactivity data across structural analogs of this compound?
Contradictions often arise from subtle structural variations. A systematic approach includes:
- SAR analysis : Compare substituents (e.g., fluorophenyl vs. trifluoromethyl groups) to identify critical pharmacophores .
- Assay standardization : Use identical cell lines (e.g., MCF-7 for anticancer studies) and normalized IC50 protocols to minimize variability .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to targets like ATP-binding pockets .
Q. What strategies optimize the reaction efficiency of introducing the trifluoromethylbenzoyl group?
Advanced optimization involves:
- Catalyst screening : Test Pd-catalyzed cross-coupling or organocatalysts (e.g., DMAP) to enhance benzoylation yields .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus dichloromethane for improved solubility of intermediates .
- In situ monitoring : ReactIR spectroscopy to track reaction progress and identify kinetic bottlenecks .
Q. How can computational methods predict off-target interactions for this compound?
Integrate:
- QSAR models : Train models using datasets of imidazolidine-dione derivatives to predict ADMET properties .
- Proteome-wide docking : Use tools like SwissDock to screen against human protein databases, prioritizing high-affinity off-targets (e.g., cytochrome P450 enzymes) .
- MD simulations : Analyze stability of compound-target complexes (e.g., 100 ns simulations in GROMACS) to assess binding persistence .
Q. What experimental designs resolve ambiguities in reaction mechanisms for its synthesis?
Mechanistic studies require:
- Isotopic labeling : Introduce deuterium at the piperidine nitrogen to track proton transfer steps via ²H NMR .
- Kinetic isotope effects : Compare reaction rates with/without isotopic labels to identify rate-determining steps .
- Trapping intermediates : Use quenching agents (e.g., methanol) to isolate and characterize transient species via LC-MS .
Methodological Resources
Q. Which statistical approaches are recommended for optimizing synthetic parameters?
Employ Design of Experiments (DoE) :
- Factorial designs : Screen variables (temperature, catalyst loading) to identify significant factors .
- Response surface methodology (RSM) : Model non-linear relationships between variables (e.g., solvent polarity vs. yield) .
- Taguchi methods : Robust parameter optimization for large-scale reproducibility .
Q. How should researchers validate target engagement in cellular assays?
Use orthogonal methods:
- CETSA : Cellular Thermal Shift Assay to confirm target binding via thermal stabilization .
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry for real-time binding kinetics (KD, kon/koff) .
- Knockdown/knockout : CRISPR-Cas9 gene editing to correlate target protein loss with activity reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
